2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a chemical compound with the molecular formula C17H26BNO3 and a molecular weight of 303.21 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is used in various scientific research applications due to its reactivity and stability.
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes .
Biochemical Pathways
Given the general reactivity of boronic acid derivatives, it is plausible that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body .
Result of Action
The effects would likely depend on the specific targets that the compound interacts with and the resulting changes in their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity, its interactions with its targets, and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 4-bromo-2,2-dimethylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The boron-containing ring can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the amide group.
4-(Dimethylamino)phenylboronic acid pinacol ester: Contains a dimethylamino group instead of the amide group.
Uniqueness
2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its combination of a boron-containing dioxaborolane ring and an amide group. This combination enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-10-8-12(9-11-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCMBQKZPTDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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